Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminopropanoylamino side chain. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate typically involves the following steps:
Synthesis of 2-aminopropanoylamino intermediate: This step involves the reaction of 2-aminopropanoic acid with a suitable amine to form the 2-aminopropanoylamino intermediate.
Formation of piperidine derivative: The intermediate is then reacted with piperidine to form the piperidine derivative.
Introduction of tert-butyl group: Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H27N3O3 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-10(15)12(18)16-9-11-7-5-6-8-17(11)13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,18) |
InChI Key |
KMGIPIMGCMEZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCCCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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